molecular formula C9H9BrFN B2958759 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1781658-59-0

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2958759
CAS No.: 1781658-59-0
M. Wt: 230.08
InChI Key: PEFSSSBZYMPFPP-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 5th and 7th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoline derivatives .

Scientific Research Applications

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance the compound’s binding affinity and selectivity towards these targets, modulating their activities and pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and selectivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFSSSBZYMPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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